Product packaging for N-methyl-1-quinolin-5-ylmethanamine(Cat. No.:CAS No. 120139-90-4)

N-methyl-1-quinolin-5-ylmethanamine

Cat. No.: B049763
CAS No.: 120139-90-4
M. Wt: 172.23 g/mol
InChI Key: OQWMVUARPULOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Quinoline (B57606) Heterocycles in Drug Discovery and Development

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, represents a cornerstone in the field of medicinal chemistry. rsc.orgjddtonline.info This structural motif is considered a "privileged scaffold," meaning it is a recurring molecular framework in a multitude of biologically active compounds. jddtonline.inforesearchgate.net The versatility of the quinoline ring allows for extensive functionalization, enabling the synthesis of a vast library of derivatives with diverse pharmacological properties. rsc.orgorientjchem.org

The significance of quinoline in drug discovery is underscored by its presence in numerous approved therapeutic agents. rsc.org Compounds incorporating the quinoline core exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. orientjchem.orgnih.govnih.gov The ability of quinoline derivatives to interact with various biological targets, such as enzymes and nucleic acids, makes them highly valuable in the development of new drugs. dntb.gov.ua Researchers continue to explore the potential of quinoline-based compounds, making it an active and promising area of pharmaceutical research. rsc.orgjddtonline.info

Historical Perspective of Quinoline-Based Pharmacophores

The journey of quinoline in medicine began in 1820 with the extraction of quinine (B1679958) from the bark of the Cinchona tree. researchgate.net For over a century, quinine stood as the primary treatment for malaria. researchgate.net The formal discovery and isolation of quinoline from coal tar by Friedlieb Ferdinand Runge occurred in 1834. rsc.org This discovery paved the way for the synthetic production of quinoline derivatives.

A significant milestone in the history of quinoline-based drugs was the synthesis of chloroquine (B1663885), a 4-aminoquinoline (B48711) derivative, which became a widely used antimalarial agent. rsc.orgresearchgate.net This was followed by the development of other important antimalarial drugs such as primaquine (B1584692) and mefloquine (B1676156). researchgate.net Beyond malaria, the development of fluoroquinolones in the 1980s marked a major advancement in antibacterial therapy. rsc.org The historical success of these and other quinoline-containing drugs has solidified the quinoline scaffold as a critical pharmacophore in the annals of medicinal chemistry. rsc.orgresearchgate.net

Contextualization of N-methyl-1-quinolin-5-ylmethanamine within Quinoline Research

This compound is a specific derivative of quinoline that embodies the structural features of this important class of compounds. It possesses the characteristic bicyclic quinoline core, with a methylaminomethyl substituent at the 5-position of the ring system. cymitquimica.comnih.gov As a member of the vast quinoline family, its potential biological activity is a subject of interest in medicinal chemistry research. cymitquimica.com

The structure of this compound suggests its potential to engage in various molecular interactions, a key aspect for biological activity. cymitquimica.com While extensive research on its specific pharmacological profile is not widely published, its existence as a chemical entity available for research purposes indicates its role as a building block or a candidate for screening in drug discovery programs. chemicalbook.comvwr.comchemdict.com The hydrochloride salt form of this compound is typically used in research settings due to its increased solubility in aqueous solutions. cymitquimica.com

Chemical Properties of this compound

PropertyValue
Molecular FormulaC11H12N2
IUPAC NameThis compound
CAS Number120139-90-4
Molecular Weight172.23 g/mol
Parent Compound CID4715206

Interactive Data Table: Synonyms for this compound Hydrochloride

Synonym
N-METHYL-1-(5-QUINOLINYL)METHANAMINE HYDROCHLORIDE
methyl[(quinolin-5-yl)methyl]amine hydrochloride
This compound;hydrochloride
5-Quinolinemethanamine, N-methyl-, hydrochloride (1:1)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B049763 N-methyl-1-quinolin-5-ylmethanamine CAS No. 120139-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-quinolin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWMVUARPULOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C=CC=NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405842
Record name N-methyl-1-quinolin-5-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120139-90-4
Record name N-methyl-1-quinolin-5-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Pharmacological Potentials of N Methyl 1 Quinolin 5 Ylmethanamine and Analogous Structures

Anticancer Activity and Molecular Targets

Quinoline (B57606) derivatives exhibit significant anticancer properties through various mechanisms, including the inhibition of cell growth, induction of programmed cell death (apoptosis), interference with DNA replication, modulation of key signaling pathways, and prevention of tumor vascularization. rsc.orgrsc.orgrsc.org Several quinoline-based drugs, such as Anlotinib, Bosutinib, and Lenvatinib, are already in clinical use for cancer treatment. nih.govresearchgate.net

A primary mechanism by which quinoline compounds exert their anticancer effects is by inhibiting the proliferation of cancer cells and inducing apoptosis.

Antiproliferative Effects : Numerous quinoline derivatives have shown potent cytotoxic activity against a range of cancer cell lines. mdpi.com For instance, a series of quinoline-based dihydrazone derivatives exhibited significant antiproliferative activity against human gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung (A549) cancer cell lines, with some compounds showing greater potency than the clinical drug 5-FU. rsc.org Similarly, the small molecule inhibitor 5-amino-1-methylquinolinium (B14899983) (5MQ) significantly inhibited the proliferation of HeLa cervical cancer cells in a dose- and time-dependent manner. nih.gov A novel oral quinoline derivative, MPT0B392, also dramatically inhibited the survival of leukemic cells while showing less cytotoxicity towards normal cells. oncotarget.com

Apoptosis Induction : The induction of apoptosis is a key feature of many quinoline-based anticancer agents. benthamdirect.com This process is often mediated by the activation of caspases, a family of proteases central to the apoptotic pathway. Treatment with certain quinoline derivatives leads to the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7), culminating in PARP cleavage and cell death. oncotarget.comnih.gov For example, the quinoline derivative 6MN-4-AQ was found to induce apoptosis in pancreatic cancer cells through caspase-3 activation. nih.gov Other compounds have been shown to modulate the expression of Bcl-2 family proteins, upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, thereby pushing the cell towards apoptosis. nih.gov Flow cytometry analysis has confirmed that quinoline derivatives can significantly increase the population of apoptotic cells, as seen with bis-quinoline compounds that induced up to 62% of U937 leukemia cells to undergo apoptosis. mdpi.com

Compound TypeCancer Cell LineKey FindingSource
Quinoline-based thiazolidinone (Compound 7)HCT-116 (Colon)IC₅₀ value of 7.43 µM nih.gov
Quinoline-based dihydrazone (Compound 3c)MCF-7 (Breast)IC₅₀ value of 7.05 µM rsc.org
5-amino-1-methylquinolinium (5MQ)HeLa (Cervical)Significant inhibition of proliferation nih.gov
Bis-quinoline (Compound 2a)U937 (Leukemia)Induced apoptosis in up to 62% of cells mdpi.com
MPT0B392Leukemia cellsInhibited survival and induced apoptosis oncotarget.com

The planar structure of the quinoline nucleus allows many of its derivatives to interact directly with DNA, disrupting its structure and function and thereby halting DNA synthesis and replication. researchgate.net

DNA Intercalation : Many quinoline compounds function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. researchgate.net This interference disrupts DNA transcription and replication processes. researchgate.net For example, the compound 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) was confirmed through spectral and topological studies to be a typical DNA intercalator. nih.gov Analogs such as N-methyl-1-quinolin-5-ylmethanamine, specifically those with methylamine (B109427) (compound 9) or methylpiperazine (compound 11) additions, have been shown to intercalate into the minor groove of DNA. nih.gov This action leads to a conformational change that inhibits enzymes acting on the DNA. nih.govbiorxiv.org

Inhibition of DNA-Modifying Enzymes : Quinoline derivatives can inhibit crucial enzymes involved in maintaining DNA topology and epigenetic regulation.

Topoisomerases : Some quinolines act as topoisomerase inhibitors, which are critical for DNA replication. researchgate.netresearchgate.net By inhibiting these enzymes, the compounds cause an accumulation of unrepaired DNA damage that triggers apoptosis. researchgate.net

DNA Methyltransferases (DNMTs) : Certain quinoline-based compounds are effective inhibitors of DNMTs, enzymes that play a key role in epigenetic gene silencing. mdpi.com A notable example is SGI-1027 and its analogs, including bis-quinolines, which show potent inhibition of DNMT1 and DNMT3A. mdpi.com The bis-quinoline regioisomer 2b was particularly potent against DNMT3A, with an EC₅₀ of 0.8 µM. mdpi.com These compounds can also inhibit other DNA-acting enzymes like base excision repair glycosylases. nih.govbiorxiv.org

Inhibition of DNA Synthesis : By targeting DNA and related enzymes, these compounds effectively block DNA synthesis. Quinolones can turn enzymes like DNA gyrase into endonucleases that cleave DNA but cannot reseal it, leading to bacterial death. youtube.com Some quinoline derivatives also show inhibitory activity against DNA and RNA polymerases, including HIV reverse transcriptase. biorxiv.org

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Quinoline derivatives have been successfully developed as inhibitors of various kinases. researchgate.netnih.gov

EGFR Inhibition : Quinoline-based thiazolidinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov One such compound exhibited remarkable EGFR inhibition with an IC₅₀ value of 96.43 nM. nih.gov

c-Met Inhibition : The c-Met receptor is another key target for quinoline inhibitors. nih.gov Foretinib and Cabozantinib are well-known quinoline-based c-Met inhibitors. nih.gov Numerous analogs have been developed, with some 3,6-disubstituted quinolines showing IC₅₀ values as low as 9.3 nM against c-Met kinase. nih.gov

Pim Kinase Inhibition : Fused quinoline derivatives have demonstrated inhibitory activity against multiple kinases, including Pim-1 kinase, an important target in oncology. researchgate.net

PI3K/mTORC Inhibition : The PI3K/Akt/mTOR pathway is frequently over-activated in cancer. oncotarget.com Quinoline derivatives have been developed as dual inhibitors of this pathway. nih.gov Omipalisib (GSK2126458) is a potent inhibitor of both PI3K and mTOR. nih.gov Another compound, 6MN-4-AQ, was found to suppress the Akt/mTOR pathway in pancreatic cancer cells. nih.govsigmaaldrich.com

Other Kinases : The inhibitory activity of quinoline derivatives extends to other kinases such as VEGFR, where compounds like Anlotinib show potent inhibition with IC₅₀ values in the sub-nanomolar range. researchgate.net

Kinase TargetCompound TypeInhibitory Concentration (IC₅₀/Kᵢ)Source
EGFRQuinoline-based thiazolidinone96.43 nM nih.gov
c-Met3,6-disubstituted quinoline9.3 nM nih.gov
c-Met6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline0.59 nM researchgate.net
PI3K/mTOR4-aniline quinoline0.72 µM (PI3K), 2.62 µM (mTOR) nih.gov
Pim-1Fused Quinoline DerivativesHigh inhibition reported researchgate.net
VEGFR2Anlotinib0.2 nM researchgate.net

Quinoline derivatives can modulate the expression of genes involved in cancer progression, including those related to cell signaling, apoptosis, and metastasis. While specific downregulation of lumican was not detailed in the reviewed sources, studies have shown that these compounds alter the expression of other critical genes.

For example, treatment of HeLa cells with 5-amino-1-methylquinolinium (5MQ) led to increased mRNA levels of ZEB1 and SIRT1, and decreased levels of TWIST and SERPIN1. nih.gov Another quinoline derivative, 6MN-4-AQ, suppressed epithelial-to-mesenchymal transition by reducing the protein expression of SLUG, snail, and vimentin, and inhibited cell invasion by downregulating MMP-7 and MMP-9 expression. nih.govsigmaaldrich.com Furthermore, an indoloquinoline derivative was shown to reduce the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. mdpi.com

Cell Cycle Modulation : Many quinoline compounds halt the cancer cell cycle at specific checkpoints, preventing their division and proliferation. rsc.orgnih.gov Flow cytometry studies have repeatedly shown that these derivatives can cause cell cycle arrest, most commonly in the G2/M or S phases. nih.govnih.govnih.gov For instance, a quinoline-based thiazolidinone derivative caused colon cancer cells to arrest in the G2 and S phases. nih.gov The compound BPTQ arrested leukemia cells in the S and G2/M phases. nih.gov This arrest is often associated with the downregulation of key cell cycle proteins like CDK1 and Cyclin B1. nih.gov

Angiogenesis Inhibition : Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov Quinoline derivatives have been identified as potent inhibitors of this process. google.comwipo.int Quinine (B1679958), a quinoline alkaloid, has demonstrated a dose-dependent inhibition of microvessel sprouting in ex vivo assays and inhibited blood vessel formation in in vivo models. nih.gov Panulisib (P-7170), a quinoline compound, also demonstrated antiangiogenic activity. nih.gov The mechanism often involves the inhibition of signaling pathways critical for angiogenesis, such as the VEGF pathway. mdpi.com

Antimalarial Efficacy and Mechanisms of Resistance

Quinolines, including quinine and chloroquine (B1663885), have been cornerstone drugs in the treatment of malaria for centuries. unimelb.edu.aunih.gov Their primary mechanism of action targets the blood stage of the Plasmodium parasite's life cycle. nih.govnih.gov

Mechanism of Action : The parasite digests hemoglobin within its acidic food vacuole, a process that releases large amounts of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.govpnas.org Quinolines, which are weak bases, accumulate to very high concentrations (up to a thousand-fold) within the acidic environment of the food vacuole. nih.govpnas.org This high concentration of the drug is believed to interfere with hemozoin formation by binding to the faces of the growing hemozoin crystal, effectively capping it and preventing further heme polymerization. nih.govpnas.org The resulting buildup of free heme is toxic to the parasite, leading to its death. unimelb.edu.aunih.gov

Mechanisms of Resistance : The efficacy of quinoline antimalarials has been severely undermined by the spread of drug-resistant parasite strains. mdpi.comnih.gov The primary mechanism of resistance to chloroquine is associated with a reduced accumulation of the drug in the parasite's food vacuole. nih.govmdpi.com This is often caused by mutations in a transporter protein called the Plasmodium falciparum chloroquine resistance transporter (PfCRT). mdpi.com These mutations are thought to increase the efflux of the drug from the vacuole. mdpi.com Resistance to other quinolines, like mefloquine (B1676156), is thought to involve a different transporter, a homolog of P-glycoprotein. nih.govnih.gov For atovaquone, another quinolone-like drug that targets the parasite's cytochrome bc1 complex, resistance arises rapidly from single-point mutations in the cytochrome b gene. mdpi.comnih.gov

Interference with Parasite Heme Detoxification

Quinoline-based compounds, analogous to this compound, are well-documented for their role in interfering with the heme detoxification process in the malaria parasite, Plasmodium falciparum. globalscienceresearchjournals.orgnih.gov During its intraerythrocytic stage, the parasite digests hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.govresearchgate.net To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin. globalscienceresearchjournals.orgnih.govresearchgate.net

Quinoline antimalarials accumulate in the parasite's acidic digestive vacuole. nih.gov Their mechanism of action is centered on inhibiting the formation of hemozoin. globalscienceresearchjournals.orgasm.org They are believed to cap the growing faces of hemozoin crystals, physically preventing further heme polymerization. nih.gov This leads to a buildup of toxic, soluble heme within the parasite, which causes oxidative damage to membranes and other essential components, ultimately leading to parasite death. globalscienceresearchjournals.orgnih.gov For instance, studies on bromoquine, a chloroquine analog, have shown it caps (B75204) hemozoin crystals, sabotaging the detoxification process. nih.gov This inhibition of heme crystallization is a cornerstone of the antimalarial activity of many quinoline derivatives. researchgate.net

Targeting Parasitic ATPases (e.g., PfATP4)

While direct evidence for this compound targeting parasitic ATPases is not extensively documented, analogous quinoline structures have been identified as inhibitors of these essential enzymes. The F-type ATP synthase in Pseudomonas aeruginosa (PA ATP synthase), for example, has been shown to be a target for certain quinoline derivatives. nih.gov These compounds can inhibit ATP synthesis, which is crucial for the pathogen's survival, even under anaerobic conditions. nih.gov Mutations in the proton-binding site of the ATP synthase c-ring have been shown to alter the inhibitory activity of these quinolines, confirming the enzyme as a direct target. nih.gov

In protozoan parasites, other ATP-dependent proteins like the heat shock protein 90 (HSP90) are also targeted by quinoline-like molecules. HSP90 is a molecular chaperone that relies on ATP hydrolysis to function and is vital for parasite survival and differentiation. mdpi.com Natural alkaloids such as harmine (B1663883) have been identified as inhibitors of P. falciparum HSP90 (Pf-HSP90) by targeting its ATP binding pocket. mdpi.com This disruption of ATPase activity leads to the degradation of client proteins and impairs parasite viability. mdpi.com

Strategies to Overcome Drug Resistance (e.g., PfCRT Mutations)

Resistance to quinoline antimalarials like chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. nih.govnih.gov The PfCRT protein is located on the membrane of the parasite's digestive vacuole. nih.gov In resistant strains, mutated versions of PfCRT actively transport 4-aminoquinoline (B48711) drugs out of the vacuole, away from their target, the polymerizing heme. nih.govnih.gov

Strategies to overcome this resistance often involve the development of new quinoline derivatives or combination therapies. One approach is the design of "reversed chloroquine" molecules, which combine a quinoline core with a resistance-reversal component designed to inhibit the efflux function of the mutated PfCRT. nih.gov Another strategy involves using compounds that act as chemosensitizers. These resistance-reversing agents, such as verapamil, are thought to work by binding to the mutated PfCRT and blocking the drug efflux, thereby restoring the concentration of the antimalarial within the digestive vacuole. nih.govresearchgate.net Interestingly, the mutations in PfCRT that confer chloroquine resistance can also render the parasite hypersensitive to other drugs, a phenomenon that can be exploited. For example, certain PfCRT isoforms that confer resistance also bind tightly to quinine, blocking the protein's essential function and killing the parasite. mdedge.com This creates an opportunity for drug combinations where resistance to one compound leads to sensitivity to another. nih.gov

Activity Against Different Plasmodium Life Stages

Quinoline derivatives exhibit activity against various stages of the Plasmodium life cycle, which is a critical attribute for effective malaria control. acs.org While many compounds are potent against the asexual blood stages responsible for clinical symptoms, some also show activity against other forms. acs.orgunesp.br

For instance, certain quinoline-4-carboxamides have demonstrated multistage activity. acs.org They are not only effective against the blood stages but also show low nanomolar activity against liver schizonts of Plasmodium yoelii. acs.org Activity against liver stages is crucial for chemoprotection, as it can prevent the disease from developing after a mosquito bite. acs.org Furthermore, some of these compounds are potent against late-stage (IV-V) gametocytes of P. falciparum. acs.org Since Stage V gametocytes are responsible for transmitting the disease from humans to mosquitoes, compounds with gametocytocidal activity can help prevent the spread of malaria. acs.org The 8-aminoquinolines, such as primaquine (B1584692) and tafenoquine, are particularly known for their effectiveness against the persistent liver stages (hypnozoites) of P. vivax and P. ovale, as well as the sexual stages of P. falciparum. globalscienceresearchjournals.org

Quinoline Analog Target Life Stage Observed Effect
Quinoline-4-carboxamides Asexual Blood StagesPotent inhibition of parasite growth acs.org
Liver Schizonts (P. yoelii)Low nanomolar inhibitory activity acs.org
Gametocytes (Stage IV-V)Potent gametocytocidal activity acs.org
8-Aminoquinolines Liver Stages (P. vivax, P. ovale)Eradication of persistent hypnozoites globalscienceresearchjournals.org
Sexual Stages (P. falciparum)Blocks transmission to mosquitoes globalscienceresearchjournals.org

Antimicrobial (Antibacterial, Antifungal, Antiviral, Antiprotozoal) Spectrum

The quinoline scaffold is a versatile pharmacophore that is the basis for a wide range of antimicrobial agents. tandfonline.comnih.gov Derivatives have shown a broad spectrum of activity against bacteria, fungi, viruses, and protozoa. tandfonline.comnih.govnih.govresearchgate.net The antimicrobial potential stems from various mechanisms, including the inhibition of essential enzymes and disruption of cellular processes. tandfonline.comnih.gov

In the realm of antibacterial agents, quinolines have been developed to combat both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Some derivatives exhibit excellent minimum inhibitory concentration (MIC) values against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.comnih.gov Similarly, antifungal activity has been observed against pathogenic fungi such as Aspergillus flavus, Aspergillus niger, and Candida albicans. nih.govnih.gov The antiprotozoal activity is most famously demonstrated by the antimalarial quinolines, but activity has also been reported against other protozoa like Toxoplasma and Leishmania infantis. researchgate.net

Compound Class Antimicrobial Activity Example Pathogens
Quinoline Derivatives AntibacterialS. aureus, E. coli, P. aeruginosa tandfonline.comnih.gov
AntifungalC. albicans, A. niger nih.gov
AntiprotozoalPlasmodium sp., Toxoplasma gondii globalscienceresearchjournals.orgresearchgate.net
AntiviralInfluenza A and B viruses nih.govmdpi.com

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism for the antibacterial action of many quinoline derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotics. nih.govacs.org Quinolones act as inhibitors by stabilizing the complex formed between the enzyme and DNA, which leads to lethal double-stranded breaks in the bacterial chromosome. nih.gov

DNA gyrase is generally the primary target in Gram-negative bacteria, while topoisomerase IV is the preferential target in Gram-positive bacteria. nih.gov The development of novel quinoline derivatives aims to create dual-targeting inhibitors that are potent against both enzymes. nih.govmedchemexpress.com This can lead to more potent antibacterial activity and a lower likelihood of the emergence of spontaneous resistant mutants. researchgate.net

Antiviral Mechanisms (e.g., Influenza Virus A PA_N Endonuclease Inhibition)

Certain quinoline derivatives have been investigated for their antiviral properties, particularly against the influenza virus. nih.gov A key target for these compounds is the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. nih.govmdpi.com This endonuclease is essential for the virus's "cap-snatching" mechanism, where it cleaves the 5' caps from host cell pre-mRNAs to prime viral mRNA synthesis. mdpi.com

Inhibitors of this enzyme, which include some quinolinone and carboxamide structures, typically function by chelating the divalent metal ions (Mg²⁺ or Mn²⁺) in the endonuclease's active site. nih.govmdpi.com This action blocks the enzyme's catalytic function and thus inhibits viral replication. mdpi.com For example, 3-hydroxyquinolin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of the H1N1 influenza A endonuclease, with some showing the ability to chelate the two metal ions at the active site. nih.gov This mechanism has been successfully exploited in the development of approved antiviral drugs and remains a promising avenue for new quinoline-based antiviral agents. mdpi.com

Broad-Spectrum Efficacy Against Pathogenic Strains

The quinoline framework is a cornerstone in the development of antimicrobial agents, with its derivatives exhibiting significant activity against a wide range of pathogenic bacteria and fungi. mdpi.com The persistent challenge of microbial drug resistance necessitates the continuous discovery of new and effective antimicrobial agents, and quinoline derivatives have emerged as a promising area of research to address this need. mdpi.comresearchgate.net Their mechanism of action can be diverse; for instance, the diarylquinoline derivative bedaquiline (B32110) targets mycobacterial ATP synthase, representing a first-in-class drug for treating multiple-drug resistant tuberculosis. mdpi.com

Research has demonstrated the broad-spectrum potential of various quinoline analogs. Nitroxoline (8-hydroxy-5-nitroquinoline), a compound used for urinary tract infections, has shown broad-spectrum antimicrobial and anticancer activities. nih.gov Hybrid molecules incorporating the quinoline scaffold have also been developed, showing potent and varied antimicrobial effects. For example, certain quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity against Cryptococcus neoformans and antibacterial action against Staphylococcus aureus and Mycobacterium tuberculosis. mdpi.com Similarly, fluorinated quinoline analogs have shown good antifungal activity against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov The versatility of the quinoline moiety allows for structural modifications that can enhance potency and broaden the spectrum of activity against challenging pathogens. mdpi.comresearchgate.net

Table 1: Antimicrobial Activity of Selected Quinoline-Based Hybrids An interactive table detailing the Minimum Inhibitory Concentration (MIC) values of quinoline derivatives against various pathogenic strains.

Compound ID Pathogen MIC (µg/mL) Reference
Hybrid 7b Klebsiella pneumoniae 50 mdpi.com
Hybrid 7b Staphylococcus aureus ~10.5 (5 µM) mdpi.com
Hybrid 7b Mycobacterium tuberculosis H37Rv 12.5 mdpi.com
Hybrid 7c Cryptococcus neoformans 15.6 mdpi.com
Hybrid 7d Cryptococcus neoformans 15.6 mdpi.com
Analog 2b Sclerotinia sclerotiorum >80% inhibition at 50 µg/mL nih.gov
Analog 2g Rhizoctonia solani 80.8% inhibition at 50 µg/mL nih.gov

Enzyme Inhibition Beyond Antimicrobial and Anticancer Contexts

The pharmacological utility of quinoline-based structures extends well beyond their direct cytotoxic effects on microbes and cancer cells. These compounds have been identified as potent inhibitors of various enzymes crucial to physiological and pathological processes, including those involved in epigenetic regulation, signal transduction, and neurotransmission.

Epigenetic modifications, particularly DNA methylation, are critical in gene regulation and their dysregulation is a hallmark of many cancers. DNA methyltransferases (DNMTs) are key enzymes in this process, making them attractive therapeutic targets. mdpi.com Quinoline-based compounds have emerged as a significant class of non-nucleoside DNMT inhibitors. mdpi.commdpi.com

A notable example is SGI-1027, a 4-aminoquinoline derivative that inhibits both bacterial and human DNMTs, including DNMT1. mdpi.com Unlike nucleoside analogs, SGI-1027 is not incorporated into DNA. nih.gov Its mechanism involves being a competitive inhibitor with respect to the DNA substrate and a non-competitive inhibitor for the methyl group donor, S-adenosyl-l-methionine (AdoMet). mdpi.commdpi.com Furthermore, SGI-1027 can induce the rapid proteasomal degradation of DNMT1 in cancer cells. nih.gov Structure-activity relationship studies have led to the development of SGI-1027 analogs with varying potencies, highlighting the tunability of the quinoline scaffold for DNMT inhibition. mdpi.com

Table 2: Inhibitory Activity of SGI-1027 and Analogs Against DNA Methyltransferases An interactive table showing the half-maximal inhibitory concentration (IC50) of quinoline-based compounds against DNMT1.

Compound DNMT1 IC50 (nM) Reference
SGI-1027 600 mdpi.com
Analog 5 125 mdpi.com
Analog 31 3500 mdpi.com

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. The selective inhibition of PDE isoenzymes is a valuable therapeutic strategy for various diseases. nih.gov Specifically, PDE type IV (PDE-IV) is a key regulator of inflammation, and its inhibition elevates cAMP levels in inflammatory cells, thereby suppressing their activation. nih.gov This makes PDE-IV inhibitors useful for treating inflammatory conditions such as asthma and other obstructive airway diseases. nih.gov

Several classes of quinoline derivatives have been developed as potent and selective PDE-IV inhibitors. mdpi.comnih.gov Crystallography-driven optimization led to the discovery of quinoline-3-carboxamides (B1200007) as highly potent inhibitors of the PDE4B isoform. mdpi.comnih.govnih.gov One such compound, GSK256066, demonstrated a pIC50 of 11.1 for inhibiting the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-alpha) from human mononuclear cells, showcasing its anti-inflammatory potential. mdpi.comnih.govnih.gov Another series, 8-(benzo[c]thiadiazolyl)-quinolines, has also been identified as selective PDE-IV inhibitors. nih.gov

Quinoline derivatives have shown significant potential in modulating the activity of enzymes central to neurotransmission, which is critical in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain. youtube.com Inhibiting this enzyme can increase dopamine availability, which is a primary therapeutic strategy for Parkinson's disease. youtube.com Halogenated quinoline derivatives have been synthesized and investigated for their potential as MAO-A and MAO-B inhibitors. youtube.com Structure-activity relationship (SAR) analyses indicate that the quinoline core is crucial for binding affinity, with different substitutions influencing interactions with the target enzyme. nih.gov

Acetylcholinesterase (AChE) Inhibition: The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive deficits. mdpi.com Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down ACh, is a major therapeutic approach. mdpi.comnih.gov Several series of quinoline derivatives have been designed as potent AChE inhibitors. mdpi.comnih.gov For instance, certain 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group act as dual inhibitors of both AChE and butyrylcholinesterase (BChE). mdpi.com SAR studies have revealed that factors like the length of the linker chain between the quinoline and other moieties are critical for inhibitory potency. mdpi.comnih.gov One such derivative, compound 11g, exhibited an AChE IC50 value of 1.94 µM. mdpi.com

Catechol-O-methyltransferase (COMT) Inhibition: COMT is another enzyme involved in the breakdown of catecholamines, including dopamine, and also metabolizes levodopa, a primary treatment for Parkinson's disease. nih.govwikipedia.org COMT inhibitors like entacapone (B1671355) and tolcapone (B1682975) are used to extend the effect of levodopa. parkinson.orgnih.gov However, based on available literature, these established COMT inhibitors are not based on a quinoline scaffold. youtube.comwikipedia.org While quinoline analogs are active against other key neurotransmitter enzymes, a direct link to COMT inhibition is not prominently documented.

Immunomodulatory and Anti-inflammatory Properties

Toll-like Receptor 2 (TLR2) Agonism

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns to initiate an immune response. TLR2, in particular, forms heterodimers with TLR1 or TLR6 to recognize a variety of ligands. The activation of TLRs is a critical area of research for the development of vaccine adjuvants and immunomodulatory therapies. nih.gov

Further investigation into analogues of this hit compound revealed that their immunostimulatory activity is indeed TLR2-dependent. nih.gov Another potent TLR1/TLR2 agonist, Diprovocim, was identified from a synthetic library and has demonstrated significant adjuvant effects in preclinical cancer models. nih.gov These findings highlight the potential for quinoline-based structures to act as TLR2 agonists, a pharmacological property that could be shared by this compound, warranting further investigation.

Cytokine and Chemokine Modulation

The activation of immune cells by TLR agonists leads to the production and release of a variety of cytokines and chemokines. These signaling molecules orchestrate the subsequent immune response, including the recruitment of other immune cells to the site of inflammation. nih.gov

Analogues of the aforementioned dihydropyridine-quinone carboxamide TLR2 agonist have been shown to induce the production of several key chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Protein-1α (MIP-1α), and MIP-1β in a TLR2-dependent manner. nih.gov The induction of such chemokines is a hallmark of TLR2 activation and is crucial for the recruitment of monocytes, macrophages, and other immune cells.

The modulation of cytokine and chemokine production is a critical aspect of the immunomodulatory potential of any compound. For instance, in the context of anti-N-methyl-D-aspartate receptor (NMDAR) encephalitis, the levels of various cytokines and chemokines in the cerebrospinal fluid are significantly altered, indicating their central role in the pathophysiology of the disease. nih.gov While specific data on this compound is lacking, the ability of analogous quinoline structures to induce cytokine and chemokine production through TLR2 agonism suggests a potential mechanism by which it could influence immune responses.

Other Biological Activities

Beyond immunomodulatory effects, quinoline derivatives have been explored for a range of other biological activities. nih.govnih.gov This section reviews the potential of analogous structures in the areas of pain management and neuroprotection.

Antinociceptive and Antiedematogenic Effects (TRPV1 Receptor Targeting)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain and heat. nih.gov It is activated by a variety of stimuli, including capsaicin, heat, and protons. The interaction between TRPV1 and other channels, such as the calcium-activated chloride channel anoctamin 1 (ANO1), can enhance pain signaling. elsevierpure.com

While direct evidence of this compound interacting with the TRPV1 receptor is not available, the quinoline scaffold is present in compounds with analgesic potential. The modulation of TRPV1 is a validated strategy for pain management, with both agonists (leading to desensitization) and antagonists showing therapeutic promise. nih.gov Given the diverse biological activities of quinoline derivatives, the investigation of this compound and its analogues for TRPV1-mediated antinociceptive and antiedematogenic effects could be a fruitful area of research.

Neuroprotective Potential

The central nervous system is another area where quinoline derivatives have shown potential therapeutic effects. For example, the imidazoquinoline derivative (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine has been identified as a potent dopamine agonist in animal models. drugbank.com Interestingly, its metabolites also exhibit significant dopaminergic (D2) and serotonergic (5HT1A) activities. drugbank.com This suggests that quinoline-based compounds can cross the blood-brain barrier and interact with key neurotransmitter systems.

While this specific compound is structurally different from this compound, the shared quinoline core points to the possibility of neuroactive properties. The dopaminergic and serotonergic systems are implicated in a wide range of neurological and psychiatric conditions, and compounds that modulate these systems are of significant therapeutic interest. Further studies are needed to determine if this compound possesses any neuroprotective or other centrally-mediated activities.

Structure Activity Relationship Sar Studies of N Methyl 1 Quinolin 5 Ylmethanamine Analogs

Influence of Substituents on Quinoline (B57606) Ring and Methanamine Side Chain

The nature and position of substituents on the quinoline ring and the methanamine side chain of N-methyl-1-quinolin-5-ylmethanamine analogs play a pivotal role in determining their biological activity.

The placement of substituents such as halogens, alkyl groups, and amino groups at various positions on the quinoline ring can significantly alter the potency and selectivity of the compounds. For instance, in a series of quinoline derivatives, the introduction of electron-withdrawing groups like 2,4-difluoroaniline, NO2, and CF3 led to significant inhibition of a particular biological target, whereas electron-donating groups showed no such inhibitory effects. nih.gov Furthermore, substitutions at the 2-position of a 1,4-dihydroquinoline (B1252258) scaffold, such as a 6,8-difluoro substituent, were found to cause marked changes in inhibitory activity. nih.gov

Alterations to the methanamine side chain also influence activity. For example, installing a dimethylamine (B145610) tail at the acrylamide (B121943) position of certain quinoline analogs resulted in improved antiviral activity. nih.gov

Table 1: Positional Effects of Substituents on Quinoline Analogs

Scaffold Substituent and Position Observed Effect on Activity Reference
Quinoline2,4-difluoroaniline, NO2, CF3Significant inhibition nih.gov
1,4-dihydroquinoline6,8-difluoro at position 2Marked changes in inhibition nih.gov
Quinoline4-amino-quinoline and tertiary amineSynergistic enhancement of antioxidant capacity researchgate.net
Quinoline with acrylamide side chainDimethylamine tail on acrylamideImproved antiviral activity nih.gov

This table is for illustrative purposes and may not be exhaustive.

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are a critical determinant of the biological activity of this compound analogs.

Electron-withdrawing groups generally decrease electron density from the aromatic ring system. studypug.com In the context of quinoline derivatives, EWGs such as nitro (-NO2) and trifluoromethyl (-CF3) have been shown to be crucial for significant inhibitory activity in certain assays. nih.gov Conversely, electron-donating groups, which increase electron density, often lead to a reduction or complete loss of activity in the same assays. nih.govreddit.com For example, a study on quinoxaline (B1680401) urea (B33335) analogs, which share some structural similarities with quinoline derivatives, found that replacing electron-donating groups like -OCH3 with an electron-withdrawing -CF3 group resulted in improved activity. nih.gov

However, the effect of these groups can be context-dependent. In a different study on benzamide-isoquinoline derivatives, an electron-donating methoxy (B1213986) group was found to increase affinity for the sigma-2 receptor, while an electron-withdrawing nitro group decreased it. nih.gov This highlights that the specific biological target and its binding pocket environment dictate the optimal electronic properties of the ligand.

Table 2: Influence of Electron-Donating and Electron-Withdrawing Groups

Compound Series Substituent Type Effect on Activity Reference
Quinoline DerivativesElectron-Withdrawing (e.g., NO2, CF3)Significant inhibition nih.gov
Quinoline DerivativesElectron-DonatingNo inhibition nih.gov
Quinoxaline Urea AnalogsElectron-Withdrawing (CF3)Improved activity nih.gov
Benzamide-Isoquinoline DerivativesElectron-Donating (methoxy)Increased σ2 receptor affinity nih.gov
Benzamide-Isoquinoline DerivativesElectron-Withdrawing (nitro)Decreased σ2 receptor affinity nih.gov

This table provides examples and the observed effects may vary depending on the specific molecular scaffold and biological target.

Role of Hybridization with Other Heterocyclic Scaffolds (e.g., Triazoles, Piperazines, Indoles, Pyrazoles)

The strategy of molecular hybridization, which involves combining the this compound scaffold with other heterocyclic rings, has emerged as a powerful approach to modulate biological activity. This can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

For instance, the fusion of a pyrimidine (B1678525) ring with a quinoline core to form deazaflavins has been explored. nih.gov Similarly, the incorporation of a pyrazole (B372694) moiety has shown promise. In one study, a quinoline analog with an N-methyl pyrazole substituent demonstrated significant activity. nih.gov The synthesis of 1,3-diazaheterocycle fused [1,2-a] quinoline derivatives has also been reported. nih.gov

The choice of the heterocyclic partner is critical. For example, replacing the N-methylpyrazole in a quinoxaline urea analog with an N-methylpyrrole resulted in a loss of activity. nih.gov The hybridization of quinoline with chromone (B188151) has also been investigated, with some derivatives showing selective inhibitory activity. nih.gov

Table 3: Examples of Hybridization with Other Heterocyclic Scaffolds

Quinoline Hybrid with Potential Biological Relevance Reference
PyrimidineFormation of deazaflavins nih.gov
PyrazoleSignificant inhibitory activity nih.gov
1,3-DiazaheterocycleNovel fused heterocyclic systems nih.gov
ChromoneSelective enzyme inhibition nih.gov

This table illustrates some of the heterocyclic systems that have been combined with the quinoline scaffold.

Conformational Flexibility and Receptor Binding Affinity

The three-dimensional shape and flexibility of a molecule are critical for its interaction with a biological target. The conformational flexibility of this compound analogs can significantly influence their receptor binding affinity.

The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a receptor is a key determinant of its binding affinity. nih.gov Substituents can influence this by introducing steric hindrance or by forming intramolecular hydrogen bonds that restrict conformational freedom. For example, in a series of benzamides, an aromatic 6-hydroxy group increased lipophilicity due to the formation of an intramolecular hydrogen bond, which in turn can affect how the molecule interacts with its environment and potentially a receptor. nih.gov

Cyclization of flexible side chains is a common strategy to reduce conformational flexibility and lock the molecule into a more active conformation. However, this can sometimes be detrimental. For instance, cyclization of the tertiary amido group in a series of N-methyl-(quinolin-4-yl)oxypropanamides led to the abolishment of high affinity for the translocator protein (TSPO). nih.gov This suggests that a certain degree of flexibility in the side chain is necessary for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are valuable tools for predicting the activity of novel analogs and for understanding the key structural features required for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.gov These analyses generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. researchgate.net For example, a 3D-QSAR model for a set of inhibitors might indicate that a bulky substituent is preferred in one region of the molecule, while a hydrogen bond donor is required in another. nih.gov

QSAR and 3D-QSAR studies have been successfully applied to various quinoline and related heterocyclic systems to guide the design of more potent compounds. nih.gov A statistically significant 3D-QSAR model, characterized by good cross-validated (q²) and non-cross-validated (r²) correlation coefficients, can be a powerful predictive tool in the drug discovery process. nih.govresearchgate.net

Ligand-Based and Structure-Based Drug Design Principles

The development of novel analogs of this compound can be guided by two main computational drug design strategies: ligand-based and structure-based design.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to bind to the target. nih.gov Techniques like pharmacophore modeling and 3D-QSAR fall under this category. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein has been determined, typically through methods like X-ray crystallography or NMR spectroscopy. nih.gov This allows for the use of molecular docking simulations to predict how a ligand will bind to the active site of the protein. By visualizing the interactions between the ligand and the amino acid residues of the binding pocket, researchers can make rational modifications to the ligand to improve its binding affinity and selectivity. This approach has been widely used in the development of inhibitors for various protein targets.

Both ligand-based and structure-based approaches provide valuable insights that can accelerate the design and optimization of this compound analogs as potential therapeutic agents.

Mechanisms of Action of N Methyl 1 Quinolin 5 Ylmethanamine and Quinoline Based Therapeutics

Molecular Interactions with Biological Macromolecules

Quinoline (B57606) derivatives are known to interact with essential biological macromolecules, which is a cornerstone of their therapeutic effects. researchgate.netnih.gov These interactions range from binding to nucleic acids to inhibiting key enzymes and modulating receptor functions. The specific nature of these interactions is often dictated by the type and position of substituents on the quinoline ring system. orientjchem.orgnih.gov

A prominent mechanism of action for many quinoline-based compounds is their interaction with DNA. orientjchem.org The planar aromatic structure of the quinoline ring system is well-suited for insertion, or intercalation, between the base pairs of the DNA double helix. researchgate.netmdpi.com This process can lead to conformational changes in the DNA, disrupting its normal function and processes like replication and transcription, ultimately resulting in cytotoxicity. researchgate.netresearchgate.net

Several quinoline derivatives have been identified as DNA intercalators. For instance, certain quinoline-based analogs have been shown to intercalate into the minor groove of DNA, which can inhibit DNA methyltransferases—enzymes crucial for epigenetic regulation. nih.govbiorxiv.org This inhibition occurs not through direct binding to the enzyme, but by altering the DNA substrate's conformation, which in turn prevents the enzyme's catalytic domain from acting. nih.govbiorxiv.org Another novel DNA intercalator, 8-methoxy-pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), has been shown to induce double-stranded DNA breaks and trigger apoptosis in cancer cells. nih.gov

The ability of quinoline compounds to interact with DNA is a key aspect of their potential as anticancer agents. nih.gov By disrupting DNA integrity and function, these compounds can halt the proliferation of rapidly dividing cancer cells. nih.gov

Table 1: Examples of DNA-Interacting Quinoline Derivatives

CompoundMechanism of InteractionBiological EffectReference(s)
Quinoline analogs with methylamine (B109427) or methylpiperazine additionsIntercalate into the minor groove of enzyme-bound DNA.Inhibit human DNA methyltransferase (DNMT1). nih.govbiorxiv.org
8-methoxy-pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one (MPTQ)DNA intercalation.Induces DNA double-strand breaks and apoptosis. nih.gov
AmsacrineDNA intercalation.Inhibition of Topoisomerase II. researchgate.net
CamptothecinDNA binding.Inhibition of Topoisomerase I. researchgate.net

Quinoline derivatives are recognized as potent inhibitors of various enzymes by binding to their active sites. ekb.eg This inhibition is a critical mechanism underlying their therapeutic effects, particularly in cancer therapy where enzymes like kinases are often dysregulated. nih.gov

Kinase Inhibition: Many quinoline-based molecules have been developed as protein kinase inhibitors. ekb.egnih.gov For example, a study on novel quinoline derivatives identified compounds that could bind to the active site of Serine/threonine-protein kinase 10 (STK10), with the binding affinity influenced by the electrostatic properties of the substituents. nih.gov Similarly, quinoline derivatives have been designed to target the ATP-binding site of kinases like C-RAF and Epidermal Growth Factor Receptor (EGFR), showing good interactions with active site residues. researchgate.netnih.gov

Other Enzyme Inhibition: Beyond kinases, quinolines target other crucial enzymes. Certain derivatives have been found to inhibit DNA gyrase, an essential bacterial enzyme, by forming hydrogen bonds and hydrophobic interactions within its active site. researchgate.net Others have been characterized as inhibitors of DNA and RNA polymerases and base excision repair glycosylases. nih.govbiorxiv.org A recent study also described the development of a novel quinoline-based inhibitor of mitochondrial RNA polymerase (POLRMT), a potential target in prostate cancer. acs.org

Table 2: Quinoline Derivatives as Enzyme Inhibitors

Quinoline Derivative ClassTarget EnzymeType of InteractionReference(s)
Diarylurea/diarylamide quinolinesC-RAF kinaseBinding to the active site. nih.gov
General Quinoline derivativesEGFR-TKBinding to the active site. researchgate.net
Substituted quinolinesSerine/threonine-protein kinase 10 (STK10)Stable binding pose within the receptor. nih.gov
General Quinoline derivativesDNA gyraseHydrogen bonding and hydrophobic interactions. researchgate.net
Quinoline-based analogsDNA/RNA PolymerasesInhibitory activity. biorxiv.org

The interaction of quinoline derivatives with cell surface and intracellular receptors is another key mechanism of action. These interactions can block signaling pathways that are crucial for cell growth, proliferation, and survival. nih.gov

Quinoline-based compounds have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) like c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). nih.gov These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell signaling. Quinoline inhibitors typically bind to the kinase domain on the cytosolic side of the receptor, interfering with its signaling cascade. nih.gov

Furthermore, quinoline derivatives have been explored as ligands for G-protein coupled receptors (GPCRs). For instance, specific derivatives have been identified as potent inhibitors of the Calcitonin gene-related peptide (CGRP) receptor, a target for migraine treatment. nih.gov Others have been developed as ligands for serotonin (B10506) receptors, such as 5-HT6, highlighting their potential in treating neurological and psychiatric disorders. acs.org The unique chemical structure of the quinoline nucleus allows for the design of ligands with high affinity and selectivity for specific receptor targets. orientjchem.org

Cellular Pathway Modulation

By interacting with key macromolecules, quinoline derivatives can modulate various cellular pathways, leading to significant physiological effects. nih.govresearchgate.net Their ability to interfere with signaling cascades and disrupt cellular balance is fundamental to their therapeutic utility. orientjchem.org

Quinoline-based therapeutics are known to interfere with multiple cell signaling pathways that are often hijacked by cancer cells to promote growth and survival. researchgate.netnih.gov

One of the critical pathways targeted by quinoline derivatives is the PI3K/Akt/mTOR pathway. nih.gov This pathway is central to regulating cell proliferation, apoptosis, and angiogenesis. Several quinoline derivatives have been developed that show potent inhibitory effects on both PI3K and mTOR. nih.gov

The Hedgehog signaling pathway, which plays a role in cell differentiation and proliferation, is another target. Aberrant activation of this pathway is implicated in several cancers. Virtual screening has identified quinoline derivatives that can reduce the protein levels of GLI1, a key transcription factor in the Hedgehog pathway. acs.org By inhibiting such pathways, quinoline compounds can effectively halt cancer progression. nih.govnih.gov

Quinoline derivatives can disrupt the delicate balance of cellular processes, or homeostasis, leading to outcomes like cell cycle arrest and programmed cell death (apoptosis). orientjchem.orgmdpi.com

Studies have shown that certain quinoline derivatives can cause cell cycle arrest, often in the G2 phase, by interfering with the formation of the mitotic spindle. nih.gov This disruption prevents the cell from completing mitosis and leads to an accumulation of cells in this phase of the cell cycle. nih.gov

Furthermore, many quinoline compounds induce apoptosis. orientjchem.orgnih.gov This can be a direct consequence of DNA damage or the inhibition of pro-survival signaling pathways. The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to the selective elimination of tumor cells. orientjchem.org For example, some quinoline-4-carboxylic acid derivatives have been shown to induce significant apoptosis in breast cancer cells. nih.gov

Elucidation of Specific Pharmacological Mechanisms

While specific pharmacological data for N-methyl-1-quinolin-5-ylmethanamine is not extensively available in public literature, the broader class of quinoline-based therapeutics exhibits a wide array of well-documented mechanisms of action. The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, serving as the foundation for numerous drugs with diverse therapeutic applications. nih.govpnas.org The pharmacological effects of these compounds are largely dictated by the nature and position of their substituents on the quinoline core.

Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govnih.gov Their mechanisms of action are varied and often target key cellular processes involved in disease progression. This section will elucidate the specific pharmacological mechanisms of several well-studied quinoline-based therapeutics, offering insights into how this chemical class exerts its therapeutic effects. It is important to note that while "this compound" has been noted in patent literature as a potential "enzyme inhibitor" with "neural effects," detailed mechanistic studies are not publicly accessible. nih.gov

The following subsections detail the established mechanisms of action for various quinoline derivatives, categorized by their primary therapeutic applications.

Anticancer Mechanisms

Quinoline-based compounds are prominent in oncology, with several approved drugs and numerous candidates in clinical trials. rsc.org Their anticancer effects stem from their ability to interfere with fundamental processes of cancer cell growth and survival.

Inhibition of Protein Kinases:

A primary mechanism for the anticancer activity of many quinoline derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling proliferation, differentiation, and survival. ekb.eg Dysregulation of kinase activity is a hallmark of many cancers.

Receptor Tyrosine Kinases (RTKs): Several quinoline-based drugs are potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govnih.gov For instance, some 3-substituted quinoline derivatives show potent inhibition of PDGF-RTK with IC50 values in the nanomolar range. nih.gov Similarly, certain sulfonylated indeno[1,2-c]quinolines have demonstrated enhanced inhibitory activity against EGFR-tyrosine kinase compared to the established drug erlotinib. acs.org A series of quinoline derivatives have also been investigated as inhibitors of Axl/Mer RTK and CSF1R, which are implicated in immune-suppressive cancers. wipo.int

Non-Receptor Tyrosine Kinases: Quinoline derivatives can also target non-receptor tyrosine kinases. For example, some have been shown to inhibit p56lck tyrosine kinase, which is involved in T-cell activation, suggesting their potential use in treating T-cell mediated diseases. google.com

Table 1: Examples of Quinoline-Based Kinase Inhibitors and their Targets

Compound Class Target Kinase(s) Reported IC50 Values
3-Substituted Quinolines PDGF-RTK ≤ 20 nM nih.gov
Sulfonylated Indeno[1,2-c]quinolines EGFR-TK ~0.6–10.2 nM acs.org
Quinoline-3-carboxamide furan-derivative EGFR 2.61 µM rsc.org
Quinoline Derivatives Axl/Mer RTK, CSF1R Not specified wipo.int

DNA Intercalation and Topoisomerase Inhibition:

Another significant anticancer mechanism of certain quinoline analogues is their ability to intercalate into DNA, disrupting DNA replication and transcription. ijmphs.com Compounds like doxorubicin (B1662922) and mitoxantrone, which contain a quinoline-like isoquinoline (B145761) core, function in this manner. This intercalation can also interfere with the action of topoisomerase enzymes, which are critical for resolving DNA topological problems during replication and transcription. ijmphs.comglobalresearchonline.net Inhibition of topoisomerase II, in particular, leads to DNA strand breaks and apoptosis. globalresearchonline.net

Tubulin Polymerization Inhibition:

The mitotic spindle, composed of microtubules, is a key target in cancer therapy. Several quinoline derivatives have been shown to inhibit tubulin polymerization, thereby disrupting the formation of the mitotic spindle and arresting cells in mitosis, which ultimately leads to apoptotic cell death. ekb.eg These compounds often target the colchicine (B1669291) binding site on tubulin. ekb.eg

Antimalarial Mechanisms

Quinolines are a cornerstone of antimalarial therapy. The primary mechanism of action for drugs like chloroquine (B1663885) and quinine (B1679958) is the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govnih.govdrugbank.com

During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. pnas.org Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite. nih.govnih.gov There, it is believed to cap the growing hemozoin crystals, preventing further polymerization. pnas.org This leads to the buildup of toxic free heme, which damages parasite membranes and leads to its death. drugbank.comjournals.co.za More lipophilic quinolines like mefloquine (B1676156) and quinine may have additional targets within the parasite. nih.gov

Antimicrobial Mechanisms

The quinoline scaffold is also the basis for a class of broad-spectrum antibiotics known as the fluoroquinolones. Their primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones block bacterial cell division and lead to cell death.

In the context of other infectious diseases, quinoline derivatives have shown activity against Mycobacterium tuberculosis. Some compounds have been identified that retain their activity against drug-resistant strains. nih.govacs.org A novel mechanism was discovered for a class of quinoline compounds that kill M. tuberculosis by activating glutamate (B1630785) kinase, an enzyme in the proline biosynthesis pathway, leading to a lethal redox imbalance. nih.gov Furthermore, some quinoline-2-one derivatives have demonstrated potent antibacterial activity against multidrug-resistant Gram-positive bacteria by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. nih.gov

Table 2: Examples of Quinoline-Based Antimicrobial Enzyme Inhibitors

Compound Class Target Enzyme Organism Reported IC50 Values
Quinoline-2-one derivatives Dihydrofolate Reductase (DHFR) Gram-positive bacteria 3.25 ± 0.15 to 7.40 ± 0.25 µM nih.gov

Computational Chemistry and Molecular Modeling Applications in N Methyl 1 Quinolin 5 Ylmethanamine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as N-methyl-1-quinolin-5-ylmethanamine, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the target and calculating the binding affinity, often expressed as a docking score. This score is an estimation of the binding free energy and helps in ranking potential drug candidates. For instance, in studies involving other quinoline (B57606) derivatives, molecular docking has been instrumental in identifying potential inhibitors for targets like the vascular endothelial growth factor receptor 2 (VEGFR2), a key player in cancer progression. researchgate.net In such studies, the quinoline core often forms crucial interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the enzyme. researchgate.net

For this compound, a hypothetical molecular docking study could be performed against a panel of cancer-related kinases or other relevant targets. The results, as illustrated in the hypothetical data table below, would provide insights into its potential as an inhibitor for these targets.

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPotential Interaction Type
VEGFR2-8.5Cys919, Asp1046Hydrogen Bond, Pi-Alkyl
EGFR-7.9Met793, Leu718Hydrophobic, Pi-Sigma
Abl Kinase-9.1Met318, Phe382Pi-Pi Stacked, Hydrogen Bond
Acetylcholinesterase-8.2Trp84, Phe330Pi-Pi Stacked, Cation-Pi

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing a more realistic representation of the biological environment. This technique is crucial for understanding the conformational changes that a ligand and its target may undergo upon binding and for assessing the stability of the predicted binding pose from docking studies.

An MD simulation study of this compound bound to a target like Abl kinase, for example, would involve placing the docked complex in a simulated physiological environment and observing its behavior over a period of nanoseconds. The stability of the interaction would be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known active ligand or the structure of the target's binding site. These models are then used as 3D queries to search large compound libraries in a process called virtual screening, to identify novel molecules with the desired biological activity.

For quinoline-based compounds, pharmacophore models have been developed to identify dual inhibitors of HIV reverse transcriptase and integrase. researchgate.net These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

A pharmacophore model for a specific target could be developed and used to screen for compounds structurally similar to this compound that are likely to be active. This approach can significantly narrow down the number of compounds for experimental testing.

De Novo Drug Design Approaches

De novo drug design is a computational technique that aims to generate novel molecular structures with desired properties from scratch. This approach is particularly useful when there are no known potent ligands for a target or when existing ligands have undesirable properties. The process often involves assembling molecular fragments in the binding site of the target to create new molecules with high predicted binding affinity.

While no specific de novo design studies involving this compound were found, the quinoline scaffold itself is a common starting point in such designs due to its favorable physicochemical properties and its presence in many approved drugs. A de novo design study could use the quinoline core of this compound as a base and explore different substitutions on the ring system to optimize its interaction with a given target.

In Silico Prediction of Biological Activities and ADME Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested. Various software and web-based tools are available to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity.

For other heterocyclic compounds, in silico ADMET (ADME and Toxicity) predictions have been used to assess their drug-likeness and safety profiles. jneonatalsurg.com These studies often compare the predicted properties to those of known drugs to gauge their potential for development.

A hypothetical in silico ADME prediction for this compound is presented in the table below. Such an analysis would be crucial in the early assessment of its potential as a drug candidate.

Table 2: Hypothetical In Silico ADME/Tox Profile of this compound

PropertyPredicted ValueInterpretation
Molecular Weight186.24 g/mol Favorable (within Lipinski's rule of 5)
LogP2.5Good balance of hydrophilicity/lipophilicity
Human Intestinal AbsorptionHighLikely well-absorbed orally
Blood-Brain Barrier PenetrationYesPotential for CNS activity
CYP2D6 InhibitorYesPotential for drug-drug interactions
hERG InhibitionLow riskLow risk of cardiotoxicity

This table is for illustrative purposes and does not represent actual experimental data.

Metabolism and Toxicological Profiles of N Methyl 1 Quinolin 5 Ylmethanamine and Quinoline Derivatives

In Vitro and In Vivo Metabolic Pathways

The metabolism of quinoline (B57606) derivatives is a complex process primarily occurring in the liver, involving a series of enzymatic reactions designed to increase their water solubility and facilitate their excretion from the body. These pathways have been investigated in various species using both in vitro systems, such as liver microsomes and hepatocytes, and in vivo models. nih.govresearchgate.net

Cytochrome P450 Enzyme Involvement

The initial and rate-limiting step in the metabolism of many quinoline derivatives is oxidation, catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. youtube.com These heme-containing monooxygenases are responsible for a wide range of metabolic reactions. nih.gov Studies have identified specific CYP450 isoforms that are instrumental in the metabolism of the quinoline scaffold.

In human liver microsomes, CYP2A6 has been identified as the principal enzyme responsible for the formation of quinoline-1-oxide. nih.govoup.com Furthermore, CYP2E1 is the primary enzyme involved in the formation of 3-hydroxyquinoline (B51751). nih.govoup.com The formation of quinoline-5,6-diol (B12679942) is also correlated with CYP2A6 activity, likely through the formation of an intermediate quinoline-5,6-epoxide. nih.govoup.com In addition to these major players, other isoforms such as CYP1A2, CYP2D6, and CYP3A4 are also known to be involved in the metabolism of various drugs and xenobiotics containing the quinoline moiety. nih.gov The specific CYP450 isoforms involved in the metabolism of N-methyl-1-quinolin-5-ylmethanamine have not been specifically determined, but it is highly probable that enzymes from the CYP2A and CYP2E families would play a role, given their affinity for the quinoline ring.

Table 1: Cytochrome P450 Isoforms Involved in Quinoline Metabolism

CYP450 Isoform Metabolite Formed Species Reference
CYP2A6 Quinoline-1-oxide Human nih.govoup.com
CYP2E1 3-Hydroxyquinoline Human, Rat nih.govoup.com
CYP2A6 Quinoline-5,6-diol (via epoxide) Human nih.govoup.com

Identification of Metabolites (Hydroxylated, Dealkylated, Glucuronides)

The biotransformation of quinoline derivatives results in a variety of metabolites. The primary metabolic reactions include hydroxylation, dealkylation, and subsequent conjugation reactions.

Hydroxylated Metabolites: Hydroxylation can occur at various positions on the quinoline ring. For the parent quinoline, metabolites such as 3-hydroxyquinoline and quinoline-5,6-diol have been identified. nih.govoup.com For substituted quinolines, hydroxylation of the quinoline nucleus is also a common metabolic pathway. nih.govtandfonline.com For instance, in the metabolism of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), hydroxylation at the 5-position is a major metabolic step. capes.gov.brnih.gov

Dealkylated Metabolites: For N-substituted quinoline derivatives, such as this compound, N-dealkylation is a predictable metabolic pathway. This process would result in the removal of the methyl group to form the corresponding primary amine. Studies on quinoline 3-carboxamide derivatives have shown that dealkylation is a common metabolic route. nih.govtandfonline.com

Glucuronides and Sulfate (B86663) Conjugates: The hydroxylated and dealkylated metabolites, which are considered Phase I metabolites, often undergo further conjugation (Phase II metabolism) to form more water-soluble compounds. Glucuronidation, the attachment of glucuronic acid, is a major conjugation pathway. For example, the 5-hydroxy derivative of 2-amino-3-methylimidazo[4,5-f]quinoline is extensively conjugated to form both glucuronide and sulfate esters. capes.gov.brnih.gov These conjugates are then readily excreted in urine and bile. capes.gov.brnih.gov It is therefore anticipated that hydroxylated metabolites of this compound would also be subject to glucuronidation.

Microsomal Clearance Studies

Microsomal clearance studies are in vitro assays used to predict the in vivo metabolic clearance of a compound. These studies typically involve incubating the compound with liver microsomes, which contain a high concentration of CYP450 enzymes. For a group of quinoline 3-carboxamide derivatives, microsomal clearance was found to be generally low, suggesting that these compounds are metabolized at a slow rate. nih.govtandfonline.comresearchgate.net This low clearance can lead to a high exposure of the parent compound in vivo. nih.gov The rate of clearance can be influenced by the nature of the substituents on the quinoline ring. For example, replacing a methyl group with an ethyl group at the carboxamide position was shown to enhance microsomal clearance. nih.govtandfonline.com Specific microsomal clearance data for this compound is not currently available.

Microbial Degradation and Biotransformation Pathways

In the environment, microorganisms play a crucial role in the breakdown of quinoline and its derivatives. Several bacterial strains capable of utilizing quinoline as a sole source of carbon, nitrogen, and energy have been isolated and studied. nih.govnih.gov These microorganisms employ distinct enzymatic pathways to degrade the quinoline scaffold.

Commonly identified bacterial genera with quinoline-degrading capabilities include Pseudomonas, Rhodococcus, Comamonas, and Burkholderia. nih.govnih.gov Two primary degradation pathways have been elucidated:

The 8-hydroxycoumarin (B196171) pathway: In this pathway, quinoline is first hydroxylated to 2-oxo-1,2-dihydroquinoline, which is then further metabolized through intermediates like 8-hydroxycoumarin and 2,3-dihydroxyphenylpropionic acid. nih.gov This pathway has been observed in Pseudomonas species. nih.gov

The 5,6-dihydroxy-2(1H)-quinolinone pathway: This pathway also begins with the formation of 2-oxo-1,2-dihydroquinoline, which is then hydroxylated at different positions to form intermediates such as 6-hydroxy-2-oxo-1,2-dihydroquinoline. nih.govresearchgate.net This pathway has been noted in Rhodococcus species. nih.gov

Some bacterial strains, such as Rhodococcus sp. JH145, have been shown to utilize both a typical 8-hydroxycoumarin pathway and a unique anthranilate pathway for quinoline degradation. nih.gov The end products of these microbial degradation pathways are typically simple organic molecules that can enter central metabolic cycles like the TCA cycle. nih.gov

Table 2: Microbial Degradation Pathways of Quinoline

Pathway Key Intermediates Bacterial Genera Reference
8-hydroxycoumarin pathway 2-oxo-1,2-dihydroquinoline, 8-hydroxycoumarin Pseudomonas nih.gov
5,6-dihydroxy-2(1H)-quinolinone pathway 2-oxo-1,2-dihydroquinoline, 6-hydroxy-2-oxo-1,2-dihydroquinoline Rhodococcus nih.govresearchgate.net
Anthranilate pathway Anthranilate Rhodococcus nih.gov

Toxicological Mechanisms of the Quinoline Scaffold

The quinoline scaffold, while a key component of many therapeutic agents, is also associated with certain toxicological risks. researchgate.netnih.govresearchgate.net The toxicity of quinoline and its derivatives is often linked to their metabolic activation into reactive intermediates.

Oxidative Stress Induction by Metabolites

A primary mechanism underlying the toxicity of the quinoline scaffold is the induction of oxidative stress. nih.gov This occurs when the balance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates is disrupted.

Cellular Damage and Organ-Specific Toxicity (e.g., Hepatic, Renal)

The toxicity of quinoline and its derivatives often manifests in a manner that is specific to certain organs, with the liver being a primary target. The extensive blood supply and significant role in metabolism make the liver particularly susceptible to damage from xenobiotics.

Hepatic Toxicity: Quinoline itself is a known hepatocarcinogen in rats. nih.gov The mechanism of liver damage is linked to its metabolic activation into reactive intermediates. Studies have shown that the primary forms of hepatotoxicity induced by chemical agents include steatosis (lipid accumulation), chemical hepatitis (inflammation), hepatic necrosis (cell death), and hepatic cancer. nih.gov For instance, a study on the hepatoprotective potential of a novel quinazoline (B50416) derivative against thioacetamide-induced liver toxicity in rats demonstrated significant improvements in liver status and a reduction in fibrosis when treated with the derivative. nih.gov This suggests that while some quinoline-related structures are hepatotoxic, others may offer protective effects.

The cytotoxicity of quinoline derivatives has been evaluated in various cell lines to predict organ-specific toxicities. nih.govnih.gov In one study, 273 hepatotoxic compounds were tested in HepG2 (hepatocellular carcinoma), H9c2 (embryonic myocardium), and NRK-52E (kidney proximal tubule) cells. nih.gov The results indicated that the majority of these compounds exhibited similar cytotoxic effects across all three cell lines, suggesting that general cytotoxicity models may not always accurately predict specific organ toxicity. nih.govnih.gov However, the incorporation of human Cmax values can significantly improve the predictive accuracy of these models. nih.gov

Renal and Other Organ Toxicity: The kidney is another organ highly susceptible to toxicants due to the high volume of blood it filters. nih.gov Nephrotoxicity can lead to decreased excretion of waste, inability to maintain fluid and electrolyte balance, and reduced synthesis of essential hormones. nih.gov While specific data on the renal toxicity of this compound is unavailable, the general principles of toxicology suggest that compounds cleared by the kidneys have the potential for nephrotoxicity.

The cytotoxic activity of potential metabolites of quinoline glycoconjugates has been investigated using the MTT assay. nih.gov These studies revealed that while some metabolites exhibited low cytotoxic activity, likely due to poor penetration of cell membranes, their encapsulation in pH-responsive micelles significantly enhanced their cytotoxic effects against various cancer cell lines. nih.gov

Table 1: Organ-Specific Toxicity of Selected Compounds

Compound Class Organ(s) Affected Observed Effects Reference(s)
Quinoline Liver Hepatocarcinogen in rats nih.gov
Thioacetamide Liver Induces sub-chronic liver toxicity and fibrosis nih.gov

Genotoxicity and Mutagenicity Assessments

The genotoxicity of quinoline and its derivatives is a significant area of toxicological research, as DNA damage is a critical event in the initiation of carcinogenesis. Numerous studies have employed various assays to evaluate the mutagenic and genotoxic potential of this class of compounds.

Quinoline itself is mutagenic in Salmonella typhimurium tester strains TA100 and TA98, but only in the presence of a metabolic activation system (S-9 mix), indicating that its mutagenicity is dependent on its metabolism to reactive intermediates. nih.govnih.gov The proposed reactive intermediate is quinoline-2,3-epoxide. nih.gov In contrast, 2-chloroquinoline, a non-carcinogen, was found to be non-mutagenic. nih.gov

The position and nature of substituents on the quinoline ring play a crucial role in modulating its genotoxic activity. For example, 8-hydroxyquinoline (B1678124) is mutagenic with metabolic activation. nih.gov A study of 17 other non-carcinogenic quinoline derivatives found that 12 of them were mutagenic. nih.gov The mutagenic activity of quinoline can be blocked by the addition of antioxidants like butylated hydroxytoluene and glutathione (B108866), further supporting the role of metabolic activation in its genotoxicity. nih.gov

In the SOS chromotest, which measures the induction of the SOS DNA repair system in Escherichia coli, 4-nitroquinoline-1-oxide (4-NQO) derivatives were strong inducers of a genotoxic response. nih.gov This is attributed to the reduction of the C-4 nitro group. nih.gov Conversely, other quinoline derivatives that are thought to induce genotoxicity via the formation of an enamine epoxide structure did not induce the SOS response, with the exception of a weak response from 4-methylquinoline. nih.gov

Table 2: Genotoxicity of Quinoline and its Derivatives in the Ames Test

Compound Salmonella typhimurium Strain Metabolic Activation (S-9) Result Reference(s)
Quinoline TA100, TA98 Required Mutagenic nih.gov, nih.gov
2-Chloroquinoline Not specified With and without Non-mutagenic nih.gov
8-Hydroxyquinoline TA100, TA98 Required Mutagenic nih.gov
4-Nitroquinoline-1-oxide Not specified Not specified Strong inducer nih.gov

Detoxification Strategies and Environmental Implications

The detoxification of quinoline and its derivatives involves a series of metabolic transformations that aim to render the compounds more water-soluble and easier to excrete. These pathways are crucial in mitigating the toxic and genotoxic effects of these compounds.

Metabolic studies have shown that quinoline is metabolized by rat liver homogenates to several products, with the major metabolite being 5,6-dihydroxy-5,6-dihydroquinoline. nih.gov Other metabolites include 2- and 3-hydroxyquinoline and quinoline-N-oxide. nih.gov The formation of dihydrodiols is a key step in both detoxification and, in some cases, activation to tumorigenic agents. nih.gov

The enzyme systems involved in quinoline metabolism include cytochrome P450-dependent monooxygenases. nih.gov The mutagenicity of quinoline is enhanced when glutathione levels are depleted, highlighting the importance of glutathione conjugation as a detoxification pathway. nih.gov

From an environmental perspective, quinoline and its derivatives are present in industrial wastewater and are considered pollutants due to their toxicity and carcinogenicity. nih.gov Bioremediation using microorganisms offers a potential strategy for the detoxification of quinoline-contaminated environments. A salt-tolerating bacterium, Rhodococcus gordoniae strain JH145, has been shown to degrade quinoline effectively, even at high salt concentrations. nih.gov The degradation pathway involves the initial hydroxylation of the quinoline ring. researchgate.netcore.ac.uk

The methylation of quinoline can also influence its microbial degradation. Studies with Desulfobacterium indolicum have shown that while quinoline is degraded via hydroxylation, the presence of a methyl group at or near the 2-position can block microbial attack. researchgate.netcore.ac.uk

Table 3: Mentioned Compounds

Compound Name
This compound
Quinoline
2-Chloroquinoline
8-Hydroxyquinoline
4-Nitroquinoline-1-oxide
4-Methylquinoline
Thioacetamide
Quinazoline Q-Br
5,6-dihydroxy-5,6-dihydroquinoline
2-hydroxyquinoline
3-hydroxyquinoline
Quinoline-N-oxide
Butylated hydroxytoluene

Future Research Directions and Therapeutic Prospects for N Methyl 1 Quinolin 5 Ylmethanamine

Development of Novel Quinoline-Based Therapeutic Agents

The quinoline (B57606) nucleus is integral to a variety of approved drugs and clinical candidates, particularly in oncology. nih.govnih.gov This success has spurred the continuous design and synthesis of new quinoline derivatives. Future research on N-methyl-1-quinolin-5-ylmethanamine could involve its use as a foundational scaffold for creating novel therapeutic agents.

Key Strategies:

Scaffold Modification: The core this compound structure can be systematically modified. For instance, substitutions on the quinoline ring or alterations to the N-methylmethanamine side chain could be explored to optimize biological activity. Studies on other quinolines have shown that even minor structural changes can significantly impact therapeutic efficacy. researchgate.net

Targeting Kinases: Many quinoline derivatives are potent kinase inhibitors, targeting enzymes like EGFR, HER-2, and VEGFR, which are critical in cancer signaling pathways. nih.govrsc.orgmdpi.com Bosutinib and Lenvatinib are examples of FDA-approved quinoline-based kinase inhibitors. nih.gov Future work could investigate whether this compound or its analogs can inhibit specific kinases implicated in diseases like non-small cell lung cancer or breast cancer. nih.govrsc.org

Anticancer Applications: Beyond kinase inhibition, quinolines exhibit anticancer activity through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of topoisomerase or carbonic anhydrase. researchgate.netarabjchem.orgnih.gov A new series of quinoline-based sulfonamides, for example, showed potent inhibitory activity against the tumor-associated hCA IX isoform. nih.gov The potential of this compound derivatives as anticancer agents could be systematically evaluated against a panel of human cancer cell lines. researchgate.netarabjchem.org

Quinoline-Based Drug/CandidatePrimary Target(s)Therapeutic Area
Bosutinib Kinase Inhibitor (Src/Abl)Chronic Myelogenous Leukemia
Lenvatinib Kinase Inhibitor (VEGFR, FGFR, etc.)Thyroid Cancer, Renal Cell Carcinoma
Neratinib Kinase Inhibitor (HER2, EGFR)Breast Cancer
Pelitinib Kinase Inhibitor (EGFR)Investigational (Lung & Colorectal Cancer)
Omipalisib (GSK2126458) PI3K/mTOR InhibitorInvestigational (Oncology)

Exploration of Multi-Target Ligands and Prodrug Strategies

Modern drug discovery is increasingly moving from a "one-target, one-drug" paradigm to the development of multi-target ligands that can modulate several biological pathways simultaneously. This approach can offer enhanced efficacy and a reduced likelihood of drug resistance. mdpi.comnih.gov

Key Strategies:

Multi-Target Design: Given that quinoline derivatives can inhibit multiple targets like VEGFR and other enzymes involved in carcinogenesis, this compound could serve as a starting point for designing dual- or multi-target inhibitors. mdpi.comnih.gov For example, a hybrid molecule could be designed to combine the structural features of a kinase inhibitor with another pharmacophore to hit complementary cancer pathways. mdpi.com

Prodrug Development: Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo. This strategy is often used to improve a drug's pharmacokinetic properties, such as water solubility or oral bioavailability. researchgate.netresearchgate.net If this compound or a potent derivative shows promising activity but poor drug-like properties, a prodrug approach could be employed to enhance its clinical potential. researchgate.net For instance, the amine functional group could be temporarily modified to improve membrane permeability.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques has become indispensable in modern medicinal chemistry, accelerating the discovery of new drugs. nih.govresearchgate.net These methods can be powerfully applied to unlock the potential of this compound.

Key Strategies:

In Silico Screening and Design: Computational tools are crucial for predicting the biological potential of new compounds. mdpi.comnih.gov

Molecular Docking: This technique can be used to predict how this compound and its derivatives might bind to the active sites of various protein targets, such as kinases or viral proteases. nih.govnih.gov

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to prioritize the synthesis of molecules with favorable drug-like profiles. nih.govidaampublications.inmspsss.org.ua

DFT and Molecular Dynamics: Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the physicochemical properties and conformational stability of ligand-protein complexes, guiding rational drug design. nih.govmdpi.com

Advanced Synthesis and Characterization:

Efficient Synthesis: Modern synthetic methods, such as microwave-assisted reactions and multicomponent reactions (MCRs), can enable the rapid and efficient creation of a library of this compound derivatives for screening. mdpi.com

Structural Confirmation: The precise structure of newly synthesized compounds would be confirmed using standard spectroscopic techniques like NMR (¹H, ¹³C) and mass spectrometry, with X-ray crystallography providing definitive structural data where possible. mdpi.com

MethodologyApplication in Drug DiscoveryRelevance for this compound
Molecular Docking Predicts binding affinity and mode of interaction with a target protein.Identify potential biological targets.
ADMET Prediction Assesses drug-like properties (e.g., oral bioavailability, toxicity).Prioritize derivatives with favorable pharmacokinetic profiles.
Molecular Dynamics Simulates the movement of the ligand-protein complex over time.Evaluate the stability of the predicted binding interactions.
Microwave-Assisted Synthesis Accelerates chemical reactions, improving efficiency.Rapidly generate a library of derivatives for testing.

Preclinical and Translational Research Avenues

For any promising derivative of this compound identified through initial screening, a rigorous preclinical evaluation is the essential next step toward clinical translation. researchgate.net

Key Strategies:

In Vitro Biological Evaluation: Promising compounds would be subjected to a battery of in vitro assays. This includes testing for antiproliferative activity against a panel of cancer cell lines (like those from the NCI-60 panel) and determining IC₅₀ values to quantify potency. arabjchem.orgmspsss.org.ua Further assays would elucidate the mechanism of action, such as apoptosis or cell cycle analysis. rsc.org

In Vivo Efficacy Studies: Compounds that demonstrate significant in vitro activity and selectivity would advance to in vivo studies using animal models. nih.gov For example, in oncology, a xenograft mouse model would be used to assess the compound's ability to inhibit tumor growth. nih.gov

Pharmacokinetic (PK) Studies: The PK profile, determining how the compound is absorbed, distributed, metabolized, and excreted, is a critical component of preclinical testing. acs.org These studies are vital for establishing a compound's potential for oral administration and for guiding future clinical development. nih.govacs.org

Applications in Emerging Disease Areas

While oncology is a major focus for quinoline derivatives, their structural versatility allows for applications in a host of other diseases. researchgate.netnih.gov Future research should not be limited to cancer but should also explore the utility of this compound in other therapeutic areas.

Key Strategies:

Antiviral and Antimicrobial Activity: Quinoline derivatives have been investigated as antibacterial, antifungal, and antiviral agents. nih.govnih.govmdpi.com Chloroquine (B1663885), a well-known quinoline, has been used as an antimalarial and studied for its antiviral effects. mdpi.com Derivatives of this compound could be screened for activity against various pathogens, including drug-resistant bacteria or viruses like HIV and SARS-CoV-2. nih.govnih.gov

Neurodegenerative Diseases: Some quinoline-based compounds are being explored for their potential in treating neurodegenerative disorders. researchgate.net This often involves designing molecules that can cross the blood-brain barrier and interact with targets within the central nervous system. The potential neuropharmacological activity of this compound derivatives warrants investigation.

Q & A

Q. What synthetic methodologies are validated for synthesizing N-methyl-1-quinolin-5-ylmethanamine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

  • Step 1: React 5-bromoquinoline with methylamine under anhydrous conditions (e.g., dichloromethane or THF) using triethylamine as a base.
  • Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
  • Validation: Confirm structure using 1H^1H-NMR (e.g., quintet at δ 1.60–1.68 ppm for methylene protons) and LC-MS (M+H+^+ ~175–180 m/z) .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key properties include:

PropertyValue/DescriptionReference Method
LogP (Partition Coeff.)~1.3–1.5 (predicted via ESOL)HPLC or computational tools
Solubility~42 g/L in water (pH 7)Shake-flask method
Hydrogen Bond Acceptors2Molecular modeling
TPSA (Topological PSA)38.91 ŲComputational analysis
Validate experimentally using DSC for melting point and Karl Fischer titration for hygroscopicity .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position) impact biological activity?

Methodological Answer: Comparative studies of quinoline derivatives reveal:

  • Methyl at N-position : Enhances BBB permeability (e.g., LogBB >0.3) due to reduced polarity .
  • Quinolin-5-yl vs. Quinolin-8-yl : 5-substitution improves CYP2D6 inhibition (IC50_{50} <10 μM), while 8-substitution increases P-gp substrate likelihood .
  • Experimental Design : Synthesize analogs, screen against cytochrome P450 isoforms, and use molecular docking (e.g., AutoDock Vina) to assess binding affinities .

Q. What strategies resolve contradictions in reported cytotoxicity data for quinoline-based amines?

Methodological Answer: Discrepancies often arise from assay conditions. Mitigate via:

  • Standardized Protocols : Use identical cell lines (e.g., HepG2 for liver toxicity) and normalize to positive controls (e.g., doxorubicin).
  • Data Triangulation : Cross-validate IC50_{50} values using MTT, apoptosis assays (Annexin V), and ROS detection.
  • Case Study : Inconsistent results for N-methylquinoline derivatives in MCF-7 cells were resolved by controlling for serum protein binding (use <1% FBS in media) .

Q. How to design a structure-activity relationship (SAR) study for optimizing CNS penetration?

Methodological Answer: Follow a multi-parameter approach:

Lipophilicity : Target LogP 1.5–2.5 (balances solubility and membrane permeability).

Hydrogen Bonding : Reduce H-bond donors (e.g., methyl substitution lowers from 1 to 0).

In Silico Modeling : Predict BBB penetration using QSAR models (e.g., SwissADME).

In Vivo Validation : Administer radiolabeled compound in rodent models and quantify brain/plasma ratio via LC-MS/MS .

Data Contradiction Analysis

Q. Why do computational predictions of solubility conflict with experimental results?

Methodological Answer: Common pitfalls include:

  • Ionization State : ESOL predictions assume neutral pH; adjust for pKa (e.g., pKa ~9.0 for amines).
  • Polymorphism : Crystalline vs. amorphous forms alter solubility. Characterize via XRD.
  • Solution Stability : Degradation in aqueous buffers (e.g., oxidation) skews results. Use stabilizers like ascorbic acid .

Safety and Handling

Q. What precautions are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats (prevents skin/eye irritation; H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (TLV-TWA: 5 mg/m³).
  • Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.